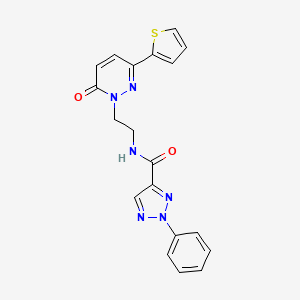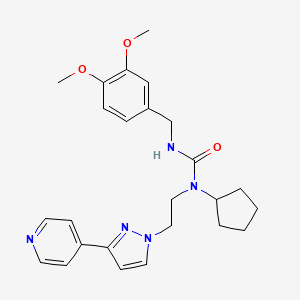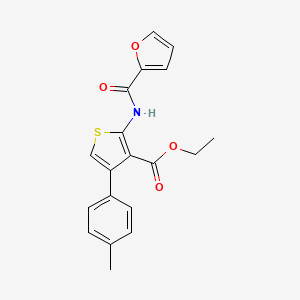![molecular formula C23H16ClN3 B2776421 1-(3-chlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-93-4](/img/structure/B2776421.png)
1-(3-chlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-chlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic compound that belongs to the quinoline family . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Synthesis Analysis
The synthesis of quinoline derivatives is a subject of ongoing research . The development of new molecules containing the quinoline nucleus has led to many research reports in a brief span of time . The synthesis of these compounds often involves complex chemical reactions and the use of various catalysts .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse and depend on the specific substituents present in the molecule . Quinoline derivatives can undergo various types of reactions, including condensation, oxidation, and reduction .Scientific Research Applications
Optical Properties and Chemical Analysis
Research has been conducted on the optical properties of pyrazoloquinoline derivatives, providing insights into their potential applications in photonic and electronic devices. Khachatryan, Boszczyk, and Tomasik (2006) synthesized series of pyrazoloquinoline derivatives and analyzed their absorption and emission spectra, highlighting their potential in optical applications (Khachatryan, Boszczyk, & Tomasik, 2006). Similarly, Danel et al. (2010) reported on the optical absorption and fluorescence of 4-(2-chlorophenyl)-7-methyl-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline (MCPDPPQ) and related compounds, noting significant shifts in optical absorption and fluorescence bands influenced by solvent polarity, which could be leveraged in luminescent or electroluminescent applications (Danel et al., 2010).
Corrosion Inhibition
Quinoxaline derivatives have been identified as effective corrosion inhibitors for metals. Saraswat and Yadav (2020) synthesized quinoxaline derivatives and evaluated their performance as corrosion inhibitors for mild steel in an acidic medium. Their study found that these compounds could significantly reduce corrosion, acting as mixed-type inhibitors (Saraswat & Yadav, 2020).
Molecular Dynamics and Docking Studies
Research into the molecular dynamics and docking studies of quinoxaline derivatives has provided valuable insights into their potential pharmaceutical applications. Abad et al. (2021) synthesized a novel isoxazolequinoxaline derivative and conducted molecular dynamics and docking studies, suggesting its potential as an anti-cancer drug (Abad et al., 2021).
Photovoltaic Properties
The photovoltaic properties of pyrazoloquinoline derivatives have been explored for their applications in organic–inorganic photodiode fabrication. Zeyada, El-Nahass, and El-Shabaan (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, demonstrating their suitability for use in photodiodes, with modifications improving diode parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have also been associated with anticancer properties .
Mode of Action
Quinoline derivatives have been reported to interact with various enzymes and receptors, leading to their wide range of biological activities . For instance, some quinoline derivatives have been shown to inhibit tyrosine kinases , topoisomerase , tubulin polymerization , and DHODH kinase .
Biochemical Pathways
Quinoline derivatives have been associated with a variety of biological pathways due to their broad spectrum of pharmacological activities .
Pharmacokinetics
The pharmacokinetics of quinoline derivatives can vary widely depending on their chemical structure .
Result of Action
Quinoline derivatives have been associated with a variety of biological effects, including antileishmanial, antimalarial, and anticancer activities .
Action Environment
The activity of quinoline derivatives can be influenced by various factors, including the presence of other drugs, the physiological state of the organism, and the specific characteristics of the target cells .
Future Directions
The future directions in the research of quinoline derivatives involve the design of new structural entities for pharmaceutical purposes . There is a constant need for the development of novel antimicrobial agents, as well as new therapeutic strategies . The quinoline nucleus represents an inexhaustible inspiration for the design and development of novel semi-synthetic or synthetic agents exhibiting a broad spectrum of bioactivities .
properties
IUPAC Name |
1-(3-chlorophenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3/c1-15-10-11-19-21(12-15)25-14-20-22(16-6-3-2-4-7-16)26-27(23(19)20)18-9-5-8-17(24)13-18/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQLPPDMFMOONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C3C(=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

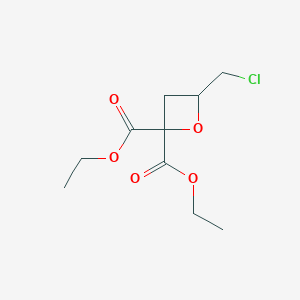
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2776339.png)
![Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}acetate](/img/structure/B2776340.png)
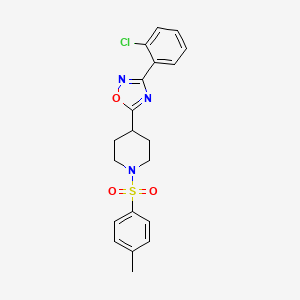
![5-Benzyl-3-chloro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2776345.png)
![N-(1-cyanocyclopentyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzamide](/img/structure/B2776348.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2776350.png)
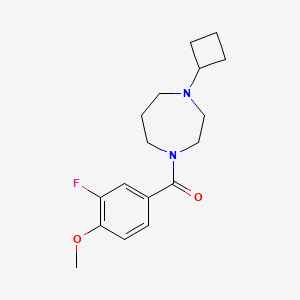

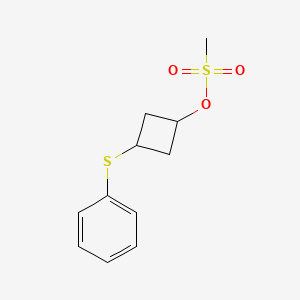
![2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2776358.png)
